
(R)-2-amino-N-cyclopentyl-3-methylbutanamide
Übersicht
Beschreibung
(R)-2-amino-N-cyclopentyl-3-methylbutanamide, also known as (R)-CPMB, is an amino acid derivative that has been widely studied for its potential applications in the field of science. It is a small molecule that contains both nitrogen and carbon atoms and is known for its ability to interact with biological systems.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties and Structure-Activity Relationship
Research has shown that primary amino acid derivatives, including (R)-2-amino-N-cyclopentyl-3-methylbutanamide, exhibit pronounced activities in animal models for anticonvulsant effects. Studies have demonstrated that the anticonvulsant activities of such compounds are sensitive to substituents at specific sites, influencing their effectiveness. This sensitivity to structural changes highlights the importance of molecular design in enhancing anticonvulsant properties (King et al., 2011). Another study further investigated the structure-activity relationship of this compound, showing that structural components at the terminal amide site significantly affect its anticonvulsant activity, suggesting a distinct mechanism of action (King et al., 2011).
Applications in Radiosynthesis and Imaging
(R)-2-amino-N-cyclopentyl-3-methylbutanamide has been used in the development of radiolabelled compounds for potential application in Positron Emission Tomography (PET) imaging. The compound has been involved in the synthesis of potent radiolabelled matrix metalloproteinase inhibitors, crucial for advancing imaging techniques in medical diagnostics (Wagner et al., 2011).
Antifungal Activity
A study highlighted the synthesis of a novel compound structurally related to (R)-2-amino-N-cyclopentyl-3-methylbutanamide, which exhibited significant antifungal activity against several fungal species. This suggests the potential utility of derivatives of this compound in developing antifungal agents (Si, 2009).
Potential in Cancer Biomarker Research
Another study investigated derivatives of (R)-2-amino-N-cyclopentyl-3-methylbutanamide as potential cancer biomarkers. These derivatives, when labeled with carbon-11, were synthesized and evaluated for their suitability in imaging brain tumors using PET, highlighting their potential application in cancer research (Zheng et al., 2004).
Wirkmechanismus
Target of Action
The primary target of (2R)-2-amino-N-cyclopentyl-3-methylbutanamide, also known as ®-2-amino-N-cyclopentyl-3-methylbutanamide, is the Interleukin-2 receptor (IL-2R) . IL-2R is a transmembrane glycoprotein receptor prominently located on the surface of T and B cells, among other immune system cells . This receptor plays a crucial role in the immune response, as it binds to IL-2, instigating a cascade of events that culminate in the activation and proliferation of these cells .
Mode of Action
The compound interacts with its target, the IL-2R, by binding to it and initiating a series of intracellular signaling events . This interaction leads to the activation of phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal–related kinase (Erk) pathways . These pathways are involved in cell survival, growth, and proliferation .
Biochemical Pathways
The activation of the IL-2R by the compound triggers the PI3K/Akt and MAPK/Erk pathways . These pathways play a crucial role in regulating the activities of immune cells, contributing to the body’s natural response to infection and its ability to differentiate between foreign (“non-self”) and “self” entities .
Result of Action
The binding of the compound to the IL-2R results in the activation and proliferation of T and B cells . This process underscores the fundamental role of IL-2R in the modulation and functioning of the immune system . Despite the beneficial role of IL-2 in instigating immune responses to attack tumor cells, its ability to expand regulatory T cells (Tregs), potentially dampening anti-tumor immunity, presents a nuanced and paradoxical situation .
Action Environment
The action of (2R)-2-amino-N-cyclopentyl-3-methylbutanamide is influenced by various environmental factors. The tumor microenvironment (TME) is a dynamic network that integrates various cells, including immune and cancer cells, which are instrumental in cancer progression and metastasis . IL-2/IL-2R signaling plays a pivotal role in modulating immune cells, and its dysregulation can contribute to tumor evasion .
Eigenschaften
IUPAC Name |
(2R)-2-amino-N-cyclopentyl-3-methylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7(2)9(11)10(13)12-8-5-3-4-6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJJRKRYXRWSAK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)NC1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-amino-N-cyclopentyl-3-methylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



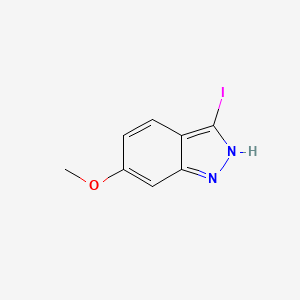
![Bis[2,4-di(propan-2-yl)phenyl] phenyl phosphate](/img/structure/B1384742.png)
![1-(1H-Benzo[d]imidazol-2-yl)-4-(3-methoxypropoxy)-3-methylpyridin-1-ium-2-carboxylate](/img/structure/B1384746.png)

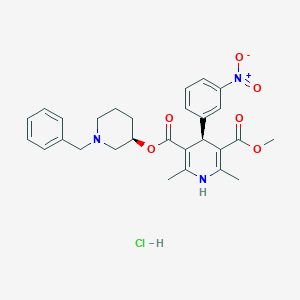


![Benzyl ((4-cyanobicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B1384755.png)
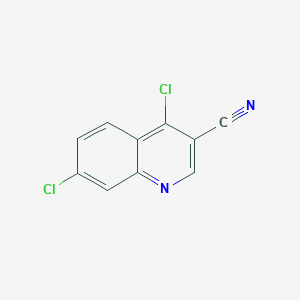
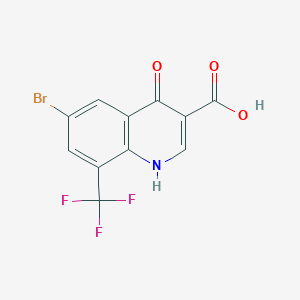
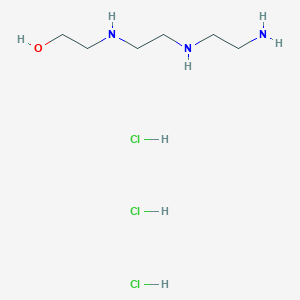
![4-((((Benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1384759.png)

